molecular formula C22H22N2O2 B12508809 Oxazole, 2,2'-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)-

Oxazole, 2,2'-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)-

Cat. No.: B12508809
M. Wt: 346.4 g/mol
InChI Key: BXQJDTJRHWHLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- is a complex organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by its unique structure, which includes two oxazole rings connected by a 2-methyl-1-propenylidene bridge and substituted with phenyl groups. Oxazoles are known for their significant biological activities and are often found in natural products and pharmaceuticals .

Preparation Methods

The synthesis of Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Chemical Reactions Analysis

Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- undergoes various chemical reactions, including:

Scientific Research Applications

Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, making it a valuable tool in the study of biochemical pathways and mechanisms.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- in terms of its structure and properties.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-[2-methyl-1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)prop-1-enyl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H22N2O2/c1-15(2)20(21-23-18(13-25-21)16-9-5-3-6-10-16)22-24-19(14-26-22)17-11-7-4-8-12-17/h3-12,18-19H,13-14H2,1-2H3

InChI Key

BXQJDTJRHWHLAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.